molecular formula C15H22N2O2 B7474230 4-acetyl-N-cyclopentyl-N,3,5-trimethyl-1H-pyrrole-2-carboxamide

4-acetyl-N-cyclopentyl-N,3,5-trimethyl-1H-pyrrole-2-carboxamide

Cat. No. B7474230
M. Wt: 262.35 g/mol
InChI Key: SBRPVSMUXXBDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-cyclopentyl-N,3,5-trimethyl-1H-pyrrole-2-carboxamide, commonly known as A-836,339, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists, which are being studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of A-836,339 involves its binding to the CB1 receptor, which is located in the brain and other tissues throughout the body. This binding leads to the activation of the receptor, which in turn leads to a cascade of cellular events that ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
A-836,339 has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation, increase appetite, and improve mood. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using A-836,339 in lab experiments is that it is a highly selective CB1 receptor agonist, which means that its effects can be attributed specifically to the activation of this receptor. However, one limitation is that its effects may be influenced by factors such as the dose used and the route of administration.

Future Directions

There are a number of potential future directions for research involving A-836,339. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of A-836,339 involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with 2,4-pentanedione. This reaction yields 4-cyclopentyl-2,4-pentanedione, which is then reacted with methylamine and trimethylorthoformate to form the desired compound.

Scientific Research Applications

A-836,339 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to activate the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. This activation can lead to a reduction in pain and inflammation, as well as an increase in appetite.

properties

IUPAC Name

4-acetyl-N-cyclopentyl-N,3,5-trimethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-9-13(11(3)18)10(2)16-14(9)15(19)17(4)12-7-5-6-8-12/h12,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPVSMUXXBDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)N(C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-cyclopentyl-N,3,5-trimethyl-1H-pyrrole-2-carboxamide

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